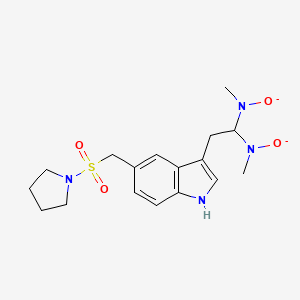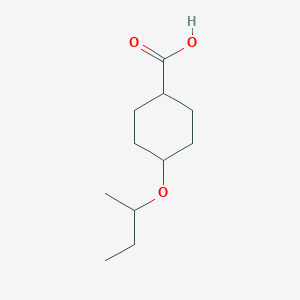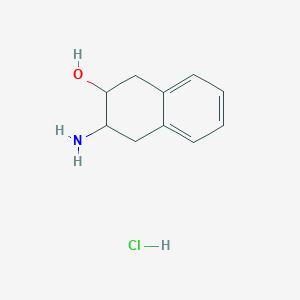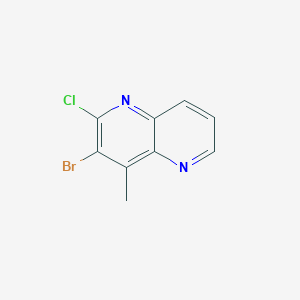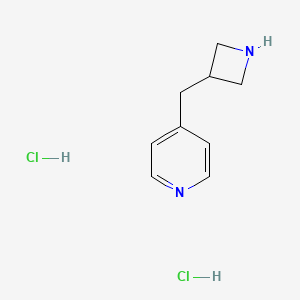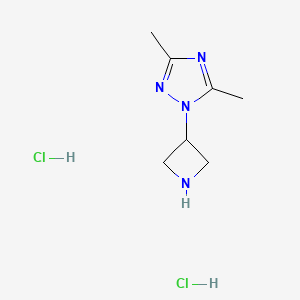
1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride
Vue d'ensemble
Description
1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride (ADT-DHC) is a small molecule with a unique structure that has been extensively studied for its potential applications in various scientific fields. ADT-DHC has been found to possess anti-fungal, anti-bacterial, and anti-oxidant properties, making it a promising candidate for a wide range of scientific research applications.
Applications De Recherche Scientifique
Anti-Tubercular Activity
Research has indicated that certain azetidinone derivatives, which include the 1, 2, 4-triazole component, exhibit significant anti-tubercular activity. These compounds were evaluated against Mycobacterium tuberculosis, showing notable effectiveness in inhibiting this strain (Thomas, George, & Harindran, 2014).
Insecticidal Properties
A study on the synthesis of 1-(1,2,4-triazol-4-yl)spiro[azetidine-2,3′-(3H)-indole]-2′,4′(1′H)-diones revealed promising results as potential insecticidal agents. These compounds showed significant effectiveness against Periplaneta americana (Jain, Sharma, & Kumar, 2013).
Antibacterial and Antifungal Activities
A series of compounds containing the 1,2,4-triazole moiety demonstrated antibacterial and antifungal activities against selected microbes. This showcases the potential of these compounds in the development of new antimicrobial agents (Kohli, Srivastava, & Srivastava, 2008).
Anticancer Activity
In a study exploring the anticancer properties of 1,2,4-triazole derivatives, a specific compound showed potential in inhibiting the EGFR kinase domain ATP binding site, a crucial target in cancer therapy. This suggests the potential of such compounds in the development of anticancer drugs (Kaczor et al., 2013).
Anticonvulsant Evaluation
Compounds incorporating the 1,2,4-triazole structure have been evaluated for anticonvulsant activity. Some of these synthesized compounds were effective in seizure models, indicating their potential as anticonvulsant agents (Ghodke, Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).
Propriétés
IUPAC Name |
1-(azetidin-3-yl)-3,5-dimethyl-1,2,4-triazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-5-9-6(2)11(10-5)7-3-8-4-7;;/h7-8H,3-4H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIOCPBFMQCPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C2CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride](/img/structure/B1381002.png)
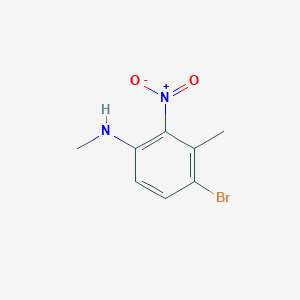
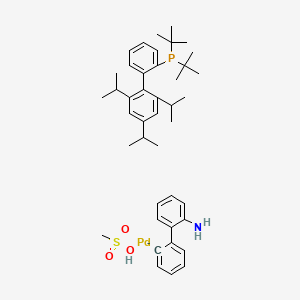
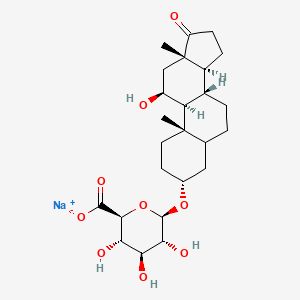
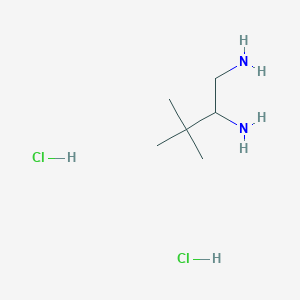
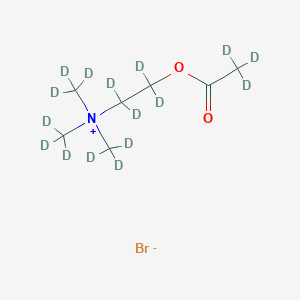
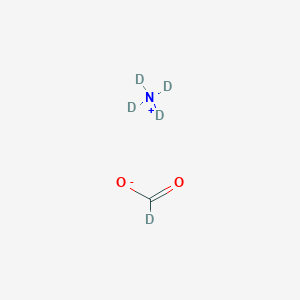
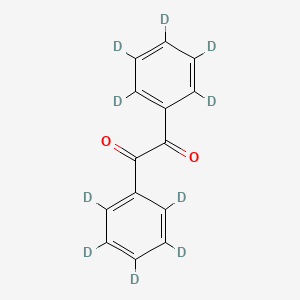
![4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine](/img/structure/B1381016.png)
